molecular formula C20H22N2O5S B2492554 3-phenyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}propanoic acid CAS No. 1037225-25-4

3-phenyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}propanoic acid

Cat. No. B2492554
CAS RN: 1037225-25-4
M. Wt: 402.47
InChI Key: VKDQMSHHBMZKQV-UHFFFAOYSA-N
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Description

The research on compounds similar to "3-phenyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}propanoic acid" often focuses on exploring their synthesis, molecular structure, and potential applications due to their unique chemical properties. These compounds are part of a broader class of indole derivatives, known for their relevance in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of indole derivatives, including those similar to the compound , involves multi-step chemical processes. For example, the synthesis of novel indole-2-carboxylic acids with amino- and sulfur-containing substituents indicates a methodological approach to introduce functional groups into the indole core, enhancing its reactivity and potential applications (Unangst, Connor, & Stabler, 1987).

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical behavior and potential biological activity. Studies like the one by Kumarasinghe et al. (2009), which detailed the crystal structure of related compounds, provide insights into the arrangement of atoms and the spatial configuration, which are key for understanding the reactivity and interaction with biological targets (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

Indole derivatives participate in a variety of chemical reactions, reflecting their rich chemical properties. For instance, the creation of sulfonamide-based inhibitors showcases the ability to modify indole derivatives for specific biological activities, indicating a broad range of chemical reactivity and potential for pharmaceutical development (Güzel, Innocenti, Vullo, Scozzafava, & Supuran, 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their practical application. Research on the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic addate – acetic acid – water by Li, Liang, and Tai (2009) illustrates the importance of understanding these properties for the development of pharmaceuticals and materials (Li, Liang, & Tai, 2009).

Scientific Research Applications

Biological Activity and Pharmaceutical Applications

  • Antimicrobial and Antibacterial Properties: Schiff bases derived from indole group containing compounds like 3-phenyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}propanoic acid have shown remarkable antimicrobial activity, including antibacterial and antifungal properties (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
  • Anticonvulsant Properties: Indole derivatives have been synthesized for potential use as anticonvulsant agents, showing significant activity in relevant tests (Ahuja & Siddiqui, 2014).
  • Antifungal Applications: The study of antifungal tripeptides related to these compounds reveals important insights for drug design, including predicted bioactivity scores (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
  • Inhibition of Phospholipase A2: Novel indole-based compounds have been evaluated as inhibitors of cytosolic phospholipase A2α, indicating potential for treating inflammatory diseases (Tomoo et al., 2014).

Chemical and Structural Studies

  • Crystal Structure Analysis: The crystal structure of indole-derived compounds provides insights into their molecular geometry and potential for interaction in biological systems (Li, Liang, & Tai, 2009).
  • Functional Modification in Polymer Science: The modification of hydrogels with amine compounds related to 3-phenyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}propanoic acid enhances their properties, indicating applications in medical fields (Aly & El-Mohdy, 2015).

properties

IUPAC Name

3-phenyl-2-[(1-propanoyl-2,3-dihydroindol-5-yl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-2-19(23)22-11-10-15-13-16(8-9-18(15)22)28(26,27)21-17(20(24)25)12-14-6-4-3-5-7-14/h3-9,13,17,21H,2,10-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDQMSHHBMZKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}propanoic acid

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